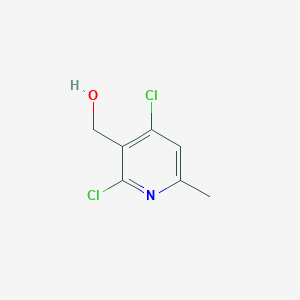

Z-Val-OEt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Z-Val-OEt is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzyloxycarbonyl-protected amino group, and a methyl-substituted butanoate backbone

Mécanisme D'action

Mode of Action

It’s known that the compound exhibits a p-bend conformation . This conformation is of paramount importance in the structure of small cyclic peptides and has been found in some linear tetrapeptides . It has been suggested to play a particular role as a nucleation site in protein folding .

Pharmacokinetics

It’s noted that the compound has high gastrointestinal (gi) absorption and is blood-brain barrier (bbb) permeant . . These properties could impact the compound’s bioavailability.

Action Environment

The action of Z-Val-OEt can be influenced by various environmental factors. For instance, the circular dichroism spectra of this compound in different solvents show features consistent with the presence of some population of tetrapeptide molecules in a p-bend conformation . This suggests that the solvent environment can influence the conformation and potentially the action of the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-Val-OEt typically involves the following steps:

Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

Esterification: The carboxylic acid group is esterified with ethanol in the presence of a suitable catalyst, such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Chiral resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and protection reactions, followed by chiral resolution using high-performance liquid chromatography (HPLC) or other scalable techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Z-Val-OEt can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Deprotection: The benzyloxycarbonyl group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.

Deprotection: Hydrogen gas and Pd/C catalyst.

Substitution: Various electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Hydrolysis: (S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanoic acid and ethanol.

Deprotection: (S)-Ethyl 2-amino-3-methylbutanoate.

Substitution: Depending on the electrophile, various substituted derivatives can be formed.

Applications De Recherche Scientifique

Z-Val-OEt has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential role in enzyme inhibition and as a substrate in enzymatic reactions.

Medicine: Investigated for its potential therapeutic properties, including its use as a prodrug.

Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid: Similar structure but lacks the ethyl ester group.

(S)-5-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid: Contains an additional oxo group and a longer carbon chain.

Uniqueness

Z-Val-OEt is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.

Propriétés

IUPAC Name |

ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-4-19-14(17)13(11(2)3)16-15(18)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,18)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBMEQVWSYFMNC-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454774 |

Source

|

| Record name | (s)-n-cbz-valine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67436-18-4 |

Source

|

| Record name | (s)-n-cbz-valine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[2-(2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1352507.png)

![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)

![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)

![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)